![molecular formula C10H14NO+ B12566239 1-[(2R)-oxan-2-yl]pyridin-1-ium CAS No. 183552-53-6](/img/structure/B12566239.png)
1-[(2R)-oxan-2-yl]pyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R)-oxan-2-yl]pyridin-1-ium is a chiral organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, which includes a pyridinium ring and an oxane moiety, contributes to its distinct chemical properties and reactivity .
Métodos De Preparación
The synthesis of 1-[(2R)-oxan-2-yl]pyridin-1-ium typically involves the reaction of pyridine derivatives with oxane compounds under specific conditions. One common method is the reaction of pyridine with 2-oxanone in the presence of a strong acid, such as hydrochloric acid, to form the pyridinium salt. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts to accelerate the reaction and reduce the formation of by-products .
Análisis De Reacciones Químicas
1-[(2R)-oxan-2-yl]pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include acids, bases, and solvents like methanol or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-[(2R)-oxan-2-yl]pyridin-1-ium has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and interactions.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(2R)-oxan-2-yl]pyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
1-[(2R)-oxan-2-yl]pyridin-1-ium can be compared with other similar compounds, such as:
Pyridinium salts: These compounds share the pyridinium ring structure but differ in their substituents.
Oxane derivatives: These compounds contain the oxane moiety but differ in their other functional groups.
The uniqueness of this compound lies in its combination of the pyridinium ring and oxane moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
183552-53-6 |
|---|---|
Fórmula molecular |
C10H14NO+ |
Peso molecular |
164.22 g/mol |
Nombre IUPAC |
1-[(2R)-oxan-2-yl]pyridin-1-ium |
InChI |
InChI=1S/C10H14NO/c1-3-7-11(8-4-1)10-6-2-5-9-12-10/h1,3-4,7-8,10H,2,5-6,9H2/q+1/t10-/m1/s1 |
Clave InChI |
HAGRFKOXDVBITD-SNVBAGLBSA-N |
SMILES isomérico |
C1CCO[C@H](C1)[N+]2=CC=CC=C2 |
SMILES canónico |
C1CCOC(C1)[N+]2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B12566168.png)


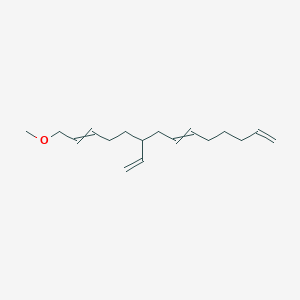
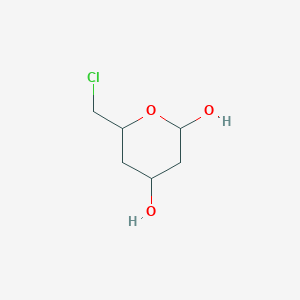
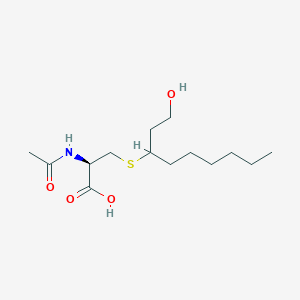
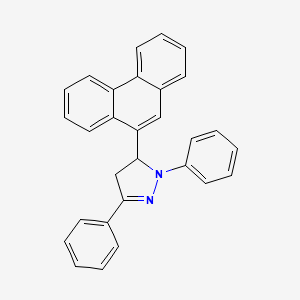
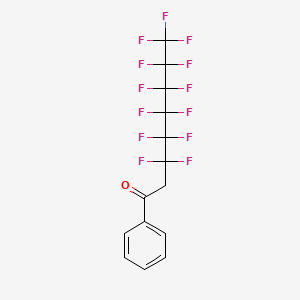
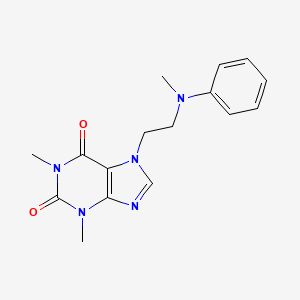
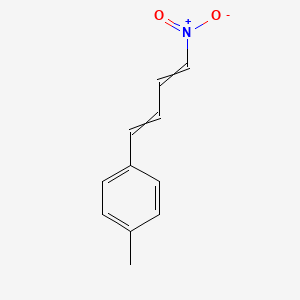
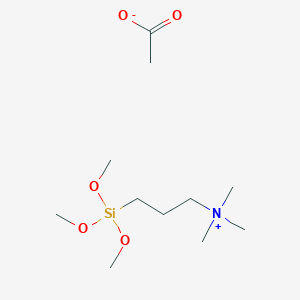
![Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonothioyl]sulfanyl}propanoate](/img/structure/B12566230.png)
![1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12566234.png)
